(3-(Bromomethyl)phenyl)methanethiol
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Overview
Description
(3-(Bromomethyl)phenyl)methanethiol is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method minimizes the generation of toxic byproducts and provides a high yield of the desired product . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone is commonly used to facilitate substitution reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Major Products Formed:
- Substitution reactions yield various substituted phenylmethanethiol derivatives.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions result in the formation of hydrocarbons.
Scientific Research Applications
(3-(Bromomethyl)phenyl)methanethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophile, facilitating substitution reactions with nucleophiles. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the thiol group.
(Bromomethyl)benzene: Similar but without the methanethiol group.
(Chloromethyl)phenylmethanethiol: Similar but with a chloromethyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C8H9BrS |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
[3-(bromomethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H9BrS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 |
InChI Key |
FLHKFPGFCDVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CS |
Origin of Product |
United States |
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